2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide
Description
Properties
IUPAC Name |
2-dodecylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-16-12-13-17-15;/h2-14H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSBJIHYUADSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NCCN1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dodecylthiol with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of 4,5-Dihydroimidazole Derivatives
The 4,5-dihydroimidazole scaffold is versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₅H₂₉BrN₂S.
†Estimated from molecular formula.
Key Differences in Physicochemical Properties
Lipophilicity :
- The dodecylsulfanyl group in the target compound imparts significant hydrophobicity, likely enhancing membrane permeability compared to shorter-chain (e.g., methylthio) or aromatic (e.g., nitrobenzylthio) derivatives. This property is critical for surfactant applications or drug delivery systems .
- Halogenated benzylthio derivatives (e.g., 3,4-dichlorobenzylthio) balance lipophilicity with polar interactions due to electron-withdrawing chlorine atoms .
Solubility: Hydrobromide salts generally exhibit higher aqueous solubility than free bases. For instance, 2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide is soluble in polar solvents like ethanol and water , whereas non-ionic derivatives (e.g., 2-benzyl analogues) require organic solvents .
Biological Activity: I₂ Imidazoline Receptor Binding: Metrazoline (Ki = 0.37 nM for I₂BS) demonstrates that aromatic substituents enhance receptor affinity, whereas alkyl chains may prioritize membrane interaction over receptor binding .
Counterion Effects
- Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., target compound) often exhibit slightly lower solubility in water compared to hydrochloride salts (e.g., xylometazoline HCl) due to the larger bromide ion’s weaker hydration. However, this can improve stability in acidic environments .
Biological Activity
The compound 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide (CAS Number: 53918-47-1) is a member of the imidazole family, characterized by its unique dodecylsulfanyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The molecular formula of this compound is . The structure features a dodecyl chain that enhances its lipophilicity, potentially influencing its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Imidazole derivatives have been explored for their anticancer properties, particularly in inducing apoptosis in cancer cells. For example, a related compound was shown to activate caspase pathways leading to cell cycle arrest in human cancer cell lines. Although direct studies on this compound are sparse, the structural similarity to known anticancer agents warrants further investigation into its potential as an anticancer drug.
The proposed mechanism of action for imidazole derivatives often involves interference with cellular signaling pathways. For instance:
- Inhibition of Protein Kinases : Some imidazole compounds inhibit specific kinases involved in cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cancer cells, promoting apoptosis.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various alkyl-substituted imidazoles against Staphylococcus aureus and Escherichia coli. The results indicated that longer alkyl chains correlated with increased antimicrobial activity. Although this compound was not specifically tested, it is hypothesized that its dodecyl group would enhance similar effects.
Research on Anticancer Activity
In a study assessing the cytotoxic effects of imidazole derivatives on breast cancer cell lines, it was found that certain modifications led to significant reductions in cell viability. The study highlighted the importance of hydrophobicity and electronic properties in enhancing drug efficacy. This suggests that this compound could be a candidate for further evaluation.
Q & A
Q. What are the optimized synthetic methodologies for 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide with high yield and purity?
Answer: Key parameters for synthesis include:
Q. Table 1: Optimization Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields (>85%) |
| Solvent | Acetonitrile | Reduced byproducts |
| Reaction Time | 4–6 hours | Complete conversion |
Purification involves recrystallization from ethanol/water (3:1 v/v) to isolate the hydrobromide salt. Characterization via NMR (¹H, ¹³C) and mass spectrometry confirms structural integrity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the imidazole ring (δ 3.2–3.8 ppm for CH₂ groups) and dodecylsulfanyl chain (δ 1.2–1.6 ppm for CH₂, δ 0.9 ppm for terminal CH₃) .
- IR Spectroscopy: Confirm S–C and N–H stretches (2550 cm⁻¹ for thioether, 3200–3400 cm⁻¹ for NH) .
- Elemental Analysis: Validate Br⁻ content (~23.5% theoretical) to confirm salt formation .
Q. What are the primary research applications of this compound in academic settings?
Answer:
- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺) due to its sulfur and nitrogen donor sites .
- Biological Studies: Explored for antimicrobial activity via structure-activity relationship (SAR) studies, leveraging the lipophilic dodecyl chain for membrane penetration .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the reaction mechanisms involving this compound?
Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
Q. Table 2: Key DFT Parameters
| Property | Value (eV) | Relevance |
|---|---|---|
| HOMO Energy | -6.2 | Nucleophilic sites |
| LUMO Energy | -1.8 | Electrophilic susceptibility |
| Band Gap | 4.4 | Reactivity threshold |
Q. What strategies resolve contradictions in crystallographic data for this compound?
Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) to minimize noise.
- Refinement: SHELXL software refines anisotropic displacement parameters for Br⁻ and imidazole moieties .
- Validation: Check R-factor convergence (<5%) and residual electron density (<0.3 eÅ⁻³) .
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| Unit Cell (Å) | a=7.50, b=29.03, c=7.94 |
| β Angle (°) | 95.54 |
Q. How does the dodecylsulfanyl chain influence the compound’s physicochemical properties?
Answer:
Q. What experimental approaches validate biological activity while mitigating false positives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
